molecular formula C17H22N4O2S B2643194 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine CAS No. 2034479-87-1

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine

Cat. No. B2643194
M. Wt: 346.45
InChI Key: DBIPKBNUTFHCFH-UHFFFAOYSA-N
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Description

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine, also known as CSP-1103, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CSP-1103 is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

  • Antibacterial Efficacy: Novel compounds incorporating the piperazine moiety have demonstrated potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans, with specific compounds showing better biofilm inhibition activities compared to reference drugs like Ciprofloxacin. These findings suggest potential applications in treating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Anticancer Evaluation

  • Anticancer Activity: Derivatives with a piperazine substituent have shown promising anticancer activities across various cell lines, including lung, kidney, CNS, ovary, prostate, and breast cancer. The presence of the piperazine moiety significantly contributes to the anticancer properties of these compounds, suggesting a potential route for developing new anticancer therapies (Turov, 2020).

Enzyme Inhibition

  • Inhibition of Enzymatic Activities: Studies have also highlighted the role of such compounds in inhibiting the activity of specific enzymes. For example, compounds containing the piperazine linkage have shown significant inhibitory activities against enzymes like MurB, which are essential for bacterial cell wall synthesis. This enzyme inhibition suggests potential applications in developing novel antimicrobial agents targeting resistant bacterial strains (Mekky & Sanad, 2020).

properties

IUPAC Name

1-(benzenesulfonyl)-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-19-17(13-16(18-19)14-7-8-14)20-9-11-21(12-10-20)24(22,23)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIPKBNUTFHCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine

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